molecular formula C12H16N6 B1389436 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204296-86-5

3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1389436
CAS RN: 1204296-86-5
M. Wt: 244.3 g/mol
InChI Key: ZFBFGOBNSQJGJQ-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C12H16N6 . It is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which has been studied as a bromodomain inhibitor with micromolar IC50 values .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its chemical formula, C12H16N6 . The crystal structures of similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been determined in studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C12H16N6), average mass (244.296 Da), and monoisotopic mass (244.143646 Da) .

Scientific Research Applications

CPTP has been studied for its potential applications in a variety of scientific research fields. It has been investigated for its potential use as a photosensitizer for photodynamic therapy, a type of cancer treatment that uses light-activated drugs to kill cancer cells. Additionally, CPTP has been studied for its potential use in organic light-emitting diodes (OLEDs), a type of display technology used in modern electronics. CPTP has also been studied for its potential use as a bioactive agent, with possible applications in the fields of drug delivery, gene therapy, and tissue engineering.

Mechanism of Action

The exact mechanism of action of CPTP is not yet known, however, it is believed to work by forming a covalent bond with the target molecule, thus blocking its function. Additionally, CPTP is thought to interact with the cell membrane, altering its permeability and allowing for the delivery of therapeutic agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPTP are not yet fully understood. However, it has been demonstrated to have anti-cancer, anti-inflammatory, and anti-viral effects in in vitro studies. Additionally, it has been shown to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

CPTP has several advantages for use in lab experiments. It is a stable molecule, with a high solubility in water and other solvents. Additionally, it has a low toxicity profile, making it safe to use in laboratory settings. However, CPTP has several limitations for use in lab experiments. Its synthesis process is complex and time-consuming, and it is expensive to produce in large quantities. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.

Future Directions

The potential applications of CPTP are numerous, and there are a variety of future directions that could be explored. These include further studies of the mechanism of action of CPTP, as well as its potential use in drug delivery, gene therapy, and tissue engineering. Additionally, it could be investigated for its potential use as a photosensitizer for photodynamic therapy, or as an OLED material. Finally, further research could be conducted to explore the potential of CPTP as an anti-cancer, anti-inflammatory, and anti-viral agent.

properties

IUPAC Name

3-cyclopropyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-2-9(1)12-15-14-10-3-4-11(16-18(10)12)17-7-5-13-6-8-17/h3-4,9,13H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBFGOBNSQJGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

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